2-Hydrazinyl-4-(3-methoxyphenyl)thiazole
Description
2-Hydrazinyl-4-(3-methoxyphenyl)thiazole (Compound 5d) is a thiazole derivative featuring a hydrazinyl group at position 2 and a 3-methoxyphenyl substituent at position 4 of the thiazole ring. Synthesized as part of a series of heterocyclic compounds, 5d was characterized as a pale white solid with a melting point of 140°C and a moderate yield of 44% . Structural confirmation was achieved via $ ^1 \text{H-NMR} $, $ ^{13} \text{C-NMR} $, LC-MS, and analytical HPLC (AHPLC), which validated its purity and molecular formula ($ \text{C}{10}\text{H}{10}\text{N}_3\text{OS} $) . Thiazoles are privileged scaffolds in medicinal chemistry due to their diverse bioactivities, including anticancer, antimicrobial, and anti-inflammatory properties .
Properties
IUPAC Name |
[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-14-8-4-2-3-7(5-8)9-6-15-10(12-9)13-11/h2-6H,11H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMAPVLUNVSNJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiosemicarbazone Condensation and Cyclization
This two-step approach leverages the reactivity of thiosemicarbazides with carbonyl compounds to form thiosemicarbazones, which subsequently undergo cyclization with α-haloketones to yield the thiazole core.
Step 1: Formation of 3-Methoxyacetophenone Thiosemicarbazone
3-Methoxyacetophenone is condensed with thiosemicarbazide in refluxing ethanol containing glacial acetic acid as a catalyst. The reaction is monitored via thin-layer chromatography (TLC), with completion typically achieved within 2–3 hours. The resultant thiosemicarbazone intermediate is isolated through filtration and recrystallization, yielding a white crystalline solid (mp: 210–212°C).
Step 2: Cyclization with α-Haloketones
The thiosemicarbazone is reacted with α-chloroacetone in ethanol under reflux for 3 hours. The mechanism involves nucleophilic attack by the thiosemicarbazone’s sulfur atom on the α-carbon of the haloketone, followed by cyclization and elimination of hydrogen chloride. Purification via recrystallization from dioxane affords 2-hydrazinyl-4-(3-methoxyphenyl)thiazole in 70–78% yield.
Key Reaction Conditions:
Diazotization and Reduction of 2-Amino-4-(3-Methoxyphenyl)Thiazole
This method involves synthesizing the thiazole amine precursor, followed by diazotization and reduction to introduce the hydrazinyl group.
Step 1: Synthesis of 2-Amino-4-(3-Methoxyphenyl)Thiazole
The Hantzsch thiazole synthesis is employed, where 3-methoxyacetophenone reacts with thiourea and iodine in ethanol under reflux. The reaction proceeds via in situ generation of α-iodoketone, which cyclizes with thiourea to form the 2-amino-thiazole derivative. The product is isolated in 65–70% yield after recrystallization from methanol.
Step 2: Diazotization and Reduction
The amine is diazotized using sodium nitrite and hydrochloric acid at 0–5°C, forming a diazonium salt. Subsequent reduction with freshly prepared sodium sulfite at 90–95°C for 2 hours yields the hydrazine derivative. This method achieves 85–90% purity and 80–85% yield, as confirmed by HPLC and elemental analysis.
Key Reaction Conditions:
-
Diazotization: 0–5°C, 1 hour
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Reduction: Sodium sulfite (1 eq), 90–95°C
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Workup: Precipitation at 0°C, filtration, and vacuum drying.
Optimization of Reaction Conditions
Solvent and Catalyst Effects
Temperature and Time
Cyclization reactions require reflux (78–110°C) for 3 hours to maximize yield, whereas diazotization must occur below 5°C to prevent diazonium salt decomposition.
Analytical Characterization
Spectroscopic Data
Purity and Yield
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Thiosemicarbazone Route | 78 | 95 |
| Diazotization Route | 85 | 99 |
Comparative Analysis of Synthetic Routes
Advantages and Limitations
Chemical Reactions Analysis
Key Reaction Steps:
-
Thiosemicarbazone Formation :
-
Cyclization with Phenacyl Bromide :
Reagents and Conditions
| Step | Reagents/Conditions | Role |
|---|---|---|
| 1 | 3-Methoxybenzaldehyde, thiosemicarbazide, sulphamic acid (10 mol%), ethanol, RT | Aldehyde activation and Schiff base formation |
| 2 | Phenacyl bromide, NaOAc, glacial acetic acid, RT | Cyclization via Hantzsch thiazole synthesis |
Spectroscopic Characterization
The compound’s structure is confirmed using advanced spectroscopic techniques:
Table 1: Spectral Data for this compound
| Technique | Key Peaks/Assignments |
|---|---|
| IR (KBr) | 3313 cm⁻¹ (–NH), 1556 cm⁻¹ (C=N azomethine), 1489 cm⁻¹ (C=N thiazole), 1240 cm⁻¹ (C–O–CH₃) |
| ¹H NMR (DMSO-d₆) | δ 3.79 (s, 3H, –OCH₃), 6.96–8.26 (m, Ar–H), 7.14 (s, 1H, thiazole H), 12.43 (s, 1H, –NH) |
| ¹³C NMR | δ 55.0 (–OCH₃), 101.6–167.9 (aromatic and thiazole carbons) |
| MS (ESI) | m/z 355.29 [M+1]⁺ |
Reactivity and Functionalization
The hydrazinyl group at position 2 enables further derivatization:
Condensation with Carbonyl Compounds
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Reacts with aldehydes/ketones to form hydrazone derivatives, enhancing biological activity .
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Example: Condensation with 2-nitrobenzaldehyde yields Schiff bases with α-amylase inhibition properties (IC₅₀: 5.75 μM) .
Cycloaddition Reactions
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Participates in [3+2] cycloadditions with nitriles or alkynes under catalytic conditions to form triazole or pyrazole hybrids .
Table 2: Efficiency of Reported Methods
| Method | Catalyst | Solvent | Time | Yield |
|---|---|---|---|---|
| One-pot, two-step | Sulphamic acid | Ethanol | 1–2 hrs | 70–79% |
| Stepwise | Glacial acetic acid | Ethanol | 3–4 hrs | 63–72% |
The one-pot method reduces reaction time and improves yield by avoiding intermediate isolation .
Mechanistic Insights
Scientific Research Applications
Overview
2-Hydrazinyl-4-(3-methoxyphenyl)thiazole is a heterocyclic compound with significant potential in various scientific fields, particularly in medicinal chemistry. Its unique structure, featuring a thiazole ring substituted with a hydrazinyl group and a methoxyphenyl group, contributes to its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties.
Medicinal Chemistry
Anticancer Activity :
- The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). In vitro studies indicated IC values below 10 µg/ml for some derivatives, highlighting its potential as an anticancer agent by inhibiting enzymes involved in cell proliferation .
Antimicrobial Activity :
- Recent research has shown that derivatives of this compound exhibit potent inhibitory activity against Mycobacterium tuberculosis and Candida albicans, with minimum inhibitory concentration (MIC) values significantly lower than those of standard treatments . This positions it as a promising candidate for developing new antimicrobial agents.
Antioxidant Properties
The compound exhibits notable antioxidant activity, which is essential for preventing oxidative stress-related diseases. Its ability to scavenge free radicals contributes to its therapeutic potential in managing conditions like diabetes and neurodegenerative disorders .
Enzyme Inhibition
This compound has been identified as an inhibitor of specific enzymes, including topoisomerase II, which is crucial in DNA replication and repair processes. This interaction leads to DNA damage in cancer cells, further supporting its anticancer application .
Case Studies
Mechanism of Action
The mechanism by which 2-Hydrazinyl-4-(3-methoxyphenyl)thiazole exerts its effects involves its interaction with various molecular targets. For instance, it can bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its anticancer activity, where it induces apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Thiazole Derivatives
The physicochemical and synthetic properties of 5d are compared below with analogs bearing varied aryl substituents (Table 1). Key trends are discussed in the context of substituent effects.
Table 1: Comparison of 2-Hydrazinyl-4-arylthiazole Derivatives
Substituent Position and Melting Point Trends
- Para-Substitution (5c) : The 4-methoxyphenyl analog (5c ) exhibits the highest melting point (188°C), likely due to enhanced molecular symmetry and intermolecular interactions (e.g., π-π stacking) facilitated by the para-substituent .
- Meta-Substitution (5d) : The 3-methoxyphenyl derivative (5d ) shows a lower melting point (140°C), suggesting reduced crystallinity compared to 5c .
- Ortho-Substitution (5i) : The 2-methoxyphenyl isomer (5i ) has a further reduced melting point (122°C), likely due to steric hindrance disrupting packing efficiency .
- Electron-Withdrawing Groups (5b, 5g) : Halogenated analogs (5b , 5g ) exhibit lower melting points (107–108°C), attributed to weaker van der Waals interactions and increased molecular weight .
Biological Activity
2-Hydrazinyl-4-(3-methoxyphenyl)thiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a thiazole ring, substituted with a hydrazinyl group at the second position and a methoxyphenyl group at the fourth position. Its potential applications span across antimicrobial, anticancer, and antioxidant activities, making it an interesting candidate for further research.
The compound's structure can be represented as follows:
- Chemical Formula : CHNS
- Molecular Weight : 218.28 g/mol
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- DNA Interaction : The compound can bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and subsequent cell death.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cancer cell proliferation, demonstrating potential as an anticancer agent .
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against Mycobacterium tuberculosis. A derivative of this compound exhibited minimum inhibitory concentration (MIC) values ranging from 50 µg/ml to 100 µg/ml against drug-resistant strains of tuberculosis .
Anticancer Activity
In vitro studies have demonstrated that this compound derivatives possess significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from this thiazole showed IC values below 10 µg/ml against MCF-7 breast cancer cells, indicating potent anticancer properties .
Antioxidant and Antiglycation Properties
The compound also exhibits antioxidant activity, which is critical for preventing oxidative stress-related diseases. Furthermore, it has shown promising antiglycation activity, which could be beneficial in managing diabetes-related complications .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 2-hydrazinyl-4-(3-methoxyphenyl)thiazole, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves refluxing precursors (e.g., hydrazine derivatives and substituted thiazoles) in polar aprotic solvents like DMSO under catalytic conditions. For example, hydrazonoyl chlorides can react with thiazole intermediates under basic conditions to introduce the hydrazinyl group . Intermediates are purified via recrystallization (e.g., water-ethanol mixtures) and characterized using melting point analysis, IR (to confirm functional groups like -NH and C=N), and H/C NMR (to verify regiochemistry and substitution patterns) . Elemental analysis (C, H, N) is used to confirm purity by comparing experimental and calculated values .
Q. How can researchers optimize reaction yields for thiazole-hydrazine derivatives?
- Methodological Answer : Yield optimization requires adjusting reaction parameters:
- Catalyst screening : Use copper(I) iodide or palladium catalysts for coupling reactions .
- Solvent selection : Polar solvents (DMSO, DMF) enhance solubility of aromatic intermediates .
- Reaction time : Prolonged reflux (18–24 hours) improves conversion rates, as seen in analogous hydrazine-thiazole syntheses .
- Workup : Distillation under reduced pressure and ice-water quenching prevent byproduct formation .
Advanced Research Questions
Q. How should researchers resolve contradictions in spectroscopic data for thiazole-hydrazine derivatives?
- Methodological Answer : Discrepancies in NMR or IR spectra may arise from tautomerism (e.g., thione-thiol equilibria) or impurities. Strategies include:
- Multi-technique validation : Cross-verify H NMR with C NMR and HSQC/HSQC-TOCSY to assign ambiguous signals .
- Computational support : Compare experimental IR stretching frequencies (e.g., C=N at 1600–1650 cm) with DFT-calculated vibrational modes .
- Chromatographic purity checks : Use TLC/HPLC to confirm homogeneity before characterization .
Q. What strategies are effective for evaluating the biological activity of this compound analogs?
- Methodological Answer :
- Assay design : Use standardized antimicrobial (e.g., agar diffusion) or enzyme inhibition assays with positive controls (e.g., ciprofloxacin for bacterial studies) .
- Structure-activity relationships (SAR) : Modify the 3-methoxyphenyl group or thiazole substituents to assess electronic/steric effects on activity. For example, electron-withdrawing groups (e.g., -NO) on the phenyl ring may enhance binding to target proteins .
- Toxicity screening : Compare LD values in cell lines or animal models with structurally related compounds (e.g., triazole-thiol derivatives) to identify low-toxicity candidates .
Q. How can computational methods guide the design of novel 2-hydrazinylthiazole derivatives?
- Methodological Answer :
- Docking studies : Use software (AutoDock, Schrödinger) to predict binding poses with target proteins (e.g., kinases or microbial enzymes). For instance, methoxy groups may form hydrogen bonds with active-site residues .
- Reaction pathway modeling : Quantum chemical calculations (e.g., DFT) can identify energetically favorable intermediates in multi-step syntheses .
- ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives for synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
